Galanin (1-19), human

Neuroscience G Protein-Coupled Receptors Pain Research

This human galanin (1-19) fragment is the endogenous truncated variant with high GAL1 affinity (IC50=0.34 nM) and subtype bias. It ensures human-relevant pharmacology, avoiding rodent-derived artifacts. The 19-mer scaffold offers a cost-effective alternative to full-length galanin while maintaining the critical 1-14 pharmacophore. Ideal for translational research and SAR studies.

Molecular Formula C89H130N26O25
Molecular Weight 1964.1 g/mol
Cat. No. B15507656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalanin (1-19), human
Molecular FormulaC89H130N26O25
Molecular Weight1964.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN
InChIInChI=1S/C89H130N26O25/c1-42(2)23-56(77(127)98-38-72(124)115-22-14-17-66(115)86(136)109-61(28-51-34-93-40-99-51)78(128)102-47(10)76(126)113-73(45(7)8)87(137)97-37-71(123)105-62(30-67(91)119)82(132)111-64(89(139)140)29-52-35-94-41-100-52)106-79(129)57(24-43(3)4)107-81(131)59(26-49-18-20-53(118)21-19-49)104-70(122)36-96-75(125)46(9)101-85(135)65(39-116)112-83(133)63(31-68(92)120)108-80(130)58(25-44(5)6)110-88(138)74(48(11)117)114-84(134)60(103-69(121)32-90)27-50-33-95-55-16-13-12-15-54(50)55/h12-13,15-16,18-21,33-35,40-48,56-66,73-74,95,116-118H,14,17,22-32,36-39,90H2,1-11H3,(H2,91,119)(H2,92,120)(H,93,99)(H,94,100)(H,96,125)(H,97,137)(H,98,127)(H,101,135)(H,102,128)(H,103,121)(H,104,122)(H,105,123)(H,106,129)(H,107,131)(H,108,130)(H,109,136)(H,110,138)(H,111,132)(H,112,133)(H,113,126)(H,114,134)(H,139,140)
InChIKeyUKPCKEWJIIKMHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galanin (1-19), Human: Procurement Guide for a High-Affinity GAL1 Fragment


Galanin (1-19), human (CAS: 136005-51-1) is a 19-amino acid N-terminal fragment of the endogenous 30-amino acid human galanin neuropeptide [1]. This fragment retains the core pharmacophore (residues 1-14) that is highly conserved across species and is essential for receptor binding [1]. Human galanin (1-19) is a naturally occurring truncated variant identified in human tissues [1], and it serves as a high-affinity agonist for the galanin receptor subtype 1 (GAL1) [2].

Why Galanin (1-19), Human Cannot Be Substituted with Generic Galanin Analogs


Galanin receptor pharmacology is exquisitely sensitive to peptide length and species-specific sequence variations. The three galanin receptor subtypes (GAL1, GAL2, GAL3) exhibit distinct rank orders of potency for different galanin fragments [1]. Full-length galanin (1-29/30) acts as a non-selective agonist , while truncated forms like galanin (1-19) display subtype bias [2]. Moreover, human galanin contains a unique non-amidated C-terminal extension absent in rodent sequences, making human-specific fragments essential for translational research in human receptor systems [1]. Substituting human galanin (1-19) with rodent-derived or synthetic fragments risks introducing significant alterations in receptor selectivity and functional potency, thereby compromising experimental reproducibility and data translatability.

Quantitative Differentiation Evidence for Galanin (1-19), Human


Higher Affinity for Human GAL1 Compared to Full-Length Human Galanin (1-30)

In competitive radioligand binding assays using recombinant human GAL1 receptors, galanin (1-19), human exhibits an IC50 of 0.34 nM [1]. In contrast, full-length human galanin (1-30) shows a Ki of 1 nM at the same receptor . This represents a approximately 3-fold higher apparent affinity for the truncated fragment.

Neuroscience G Protein-Coupled Receptors Pain Research

Divergent Subtype Selectivity Compared to Rodent Galanin (1-29) and Galanin (2-11) Amide

Galanin (1-19), human acts as a potent GAL1 agonist with an IC50 of 0.34 nM [1]. In contrast, rodent galanin (1-29) is a non-selective agonist with Ki values of 0.98 nM (GAL1), 1.48 nM (GAL2), and 1.47 nM (GAL3) . The synthetic fragment galanin (2-11) amide exhibits marked GAL2 selectivity (IC50 = 1.76 nM for rat GAL2) but >500-fold lower affinity for human GAL1 (IC50 = 879 nM) .

Receptor Pharmacology Drug Discovery Selectivity Profiling

Endogenous Human Fragment vs. Synthetic Rodent-Derived Peptides

Human galanin is a 30-amino acid non-amidated peptide, whereas rodent galanin is 29 amino acids and C-terminally amidated [1]. Galanin (1-19), human is a naturally occurring truncated variant found in human tissues [1], while many commercially available galanin fragments (e.g., galanin (1-29) rat/mouse) are derived from rodent sequences .

Translational Medicine Endocrinology Neurobiology

Synthetic Accessibility and Cost-Efficiency of a 19-mer Fragment

Galanin (1-19), human is a 19-amino acid peptide, significantly shorter than full-length human galanin (1-30, 30 aa) and rodent galanin (1-29, 29 aa) [1]. The reduced chain length translates to lower synthesis complexity and higher crude peptide purity, which typically correlates with reduced cost per milligram and improved lot-to-lot consistency.

Peptide Synthesis Procurement Strategy Cost Analysis

Optimal Application Scenarios for Galanin (1-19), Human Based on Evidence


Selective Activation of Human GAL1 Receptors in Recombinant and Native Systems

Researchers aiming to isolate GAL1-mediated signaling (e.g., cAMP inhibition, potassium channel activation) should select galanin (1-19), human due to its high affinity (IC50 = 0.34 nM) and inherent subtype bias [1]. This fragment avoids confounding activation of GAL2 and GAL3, which is a limitation of non-selective agonists like rodent galanin (1-29) [2].

Human-Relevant Translational Studies in Pain and Neuroprotection

Preclinical studies utilizing human cell lines, iPSC-derived neurons, or humanized mouse models benefit from the use of an endogenous human fragment. Galanin (1-19), human ensures that receptor pharmacology reflects the human galanin system, minimizing species-dependent artifacts that can arise with rodent-derived peptides [1].

Cost-Sensitive, Large-Volume in Vivo Dosing Experiments

For studies requiring high cumulative peptide doses (e.g., chronic infusion, intracerebroventricular administration), the 19-mer fragment offers a more economical option compared to full-length human galanin (1-30) while maintaining high GAL1 affinity [1][2]. The reduced synthesis complexity typically translates to lower procurement costs and improved batch-to-batch consistency [1].

Structure-Activity Relationship (SAR) Studies Focused on the N-Terminal Pharmacophore

Galanin (1-19), human retains the critical N-terminal 1-14 residues that are essential for receptor binding [1]. This fragment serves as a superior scaffold for SAR campaigns compared to shorter fragments like galanin (1-11) or (1-16), as it more closely mimics the endogenous human ligand while remaining synthetically tractable [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galanin (1-19), human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.